Laxogenine
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Overview
Description
Laxogenine is a naturally occurring steroidal sapogenin found in various plants, including species of the Smilax genusThis compound has gained attention for its potential anabolic effects, making it a popular ingredient in dietary supplements aimed at enhancing muscle growth and performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laxogenine can be synthesized from plant sterols through a series of chemical reactions. One common method involves the extraction of diosgenin from plants like Dioscorea zingiberensis, followed by a series of oxidation and reduction reactions to convert diosgenin into this compound . The reaction conditions typically involve the use of strong oxidizing agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plants, followed by purification processes to isolate the compound. The extraction process often uses solvents like ethanol or methanol to extract the plant sterols, which are then subjected to chemical reactions to produce this compound. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Laxogenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into other steroidal compounds with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may have enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Laxogenine and its derivatives are used as intermediates in the synthesis of other steroidal compounds.
Biology: This compound has been shown to promote plant growth and enhance stress resistance in plants.
Industry: This compound is used in dietary supplements aimed at enhancing muscle growth and performance.
Mechanism of Action
Laxogenine exerts its effects through its classification as a brassinosteroid. It promotes protein synthesis and reduces protein breakdown, leading to increased muscle growth and strength. The molecular targets of this compound include various receptors and pathways involved in protein metabolism and muscle growth . Additionally, this compound has been shown to reduce cortisol levels, which can help in reducing muscle breakdown and promoting recovery .
Comparison with Similar Compounds
Laxogenine is often compared to other plant-based anabolic compounds, such as turkesterone and ecdysterone. These compounds share similar anabolic properties but differ in their chemical structures and sources:
This compound is unique in its classification as a brassinosteroid, which sets it apart from ecdysteroids like turkesterone and ecdysterone. Its ability to promote muscle growth and reduce cortisol levels makes it a valuable compound in the field of sports nutrition and dietary supplements .
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one |
InChI |
InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15?,16-,17-,18+,19-,20-,21+,23-,24-,25+,26-,27+/m0/s1 |
InChI Key |
WOJKRRDDERNLBU-IOKNOJCOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
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